(3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile
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Overview
Description
(3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile: is an organic compound that features a chloro group, a trimethylsilyl group, and a nitrile group attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile typically involves the reaction of a suitable butanenitrile precursor with chlorinating and silylating agents. One common method includes the use of trimethylsilyl chloride and a chlorinating agent under controlled conditions to introduce the trimethylsilyl and chloro groups, respectively.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or other oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group in (3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alkoxides, under basic or acidic conditions.
Major Products:
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced forms of the original compound.
Substitution: New compounds with the chloro group replaced by other functional groups.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic reactions due to its unique functional groups.
Biology and Medicine:
Drug Development: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Biochemical Studies: Used in studies to understand the interactions of nitrile-containing compounds with biological systems.
Industry:
Material Science:
Chemical Manufacturing: Used in the production of specialty chemicals and reagents.
Mechanism of Action
The mechanism by which (3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile exerts its effects involves interactions with various molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, while the chloro and nitrile groups can participate in various chemical reactions. The pathways involved may include nucleophilic substitution, oxidation-reduction reactions, and interactions with biological macromolecules.
Comparison with Similar Compounds
Trimethylsilyl chloride: An organosilicon compound with similar silylating properties.
4-Chlorobutanenitrile: A compound with a similar butane backbone and chloro group but lacking the trimethylsilyl group.
Uniqueness:
(3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile: is unique due to the presence of both the trimethylsilyl and chloro groups, which confer distinct chemical properties and reactivity compared to similar compounds. The combination of these functional groups makes it a valuable intermediate in organic synthesis and other applications.
Properties
IUPAC Name |
(3S)-4-chloro-3-trimethylsilyloxybutanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClNOSi/c1-11(2,3)10-7(6-8)4-5-9/h7H,4,6H2,1-3H3/t7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYSOKSACGLOAO-ZETCQYMHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(CC#N)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Si](C)(C)O[C@@H](CC#N)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNOSi |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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